Bisabolane

Descripción general

Descripción

Bisabolane is a sesquiterpene, a class of terpenes that consist of three isoprene units. It is a hydrogenated derivative of bisabolene, which is found in the essential oils of various plants such as bisabol, cubeb, lemon, and oregano. This compound is known for its potential as a biofuel due to its high energy content and physicochemical properties similar to petroleum-based fuels .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Bisabolane can be synthesized from bisabolene through a hydrogenation process. The synthesis typically involves the use of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures . The reaction conditions are crucial to ensure complete hydrogenation of the double bonds present in bisabolene.

Industrial Production Methods

In an industrial setting, this compound is produced through microbial fermentation. The process involves engineering microbial platforms such as Escherichia coli and Saccharomyces cerevisiae to produce bisabolene, which is then chemically hydrogenated to this compound . This method leverages metabolic engineering to enhance the production yield of bisabolene, which is subsequently converted to this compound.

Análisis De Reacciones Químicas

Types of Reactions

Bisabolane undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form bisabolol, a compound with significant biological activity.

Reduction: Although this compound is already a reduced form of bisabolene, further reduction can lead to the formation of more saturated hydrocarbons.

Substitution: this compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Catalysts such as palladium on carbon (Pd/C) are used under hydrogen gas.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid) are used under controlled conditions.

Major Products Formed

Oxidation: Bisabolol

Reduction: Saturated hydrocarbons

Substitution: Halogenated this compound derivatives

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Anticancer Properties

Research has demonstrated that bisabolene derivatives exhibit selective cytotoxicity against cancer cells. For example, β-bisabolene from Commiphora guidottii essential oil showed significant anticancer activity against breast cancer cell lines, with an IC50 value of 66.91 µg/ml for MCF-7 cells and 48.99 µg/ml for 4T1 cells. The mechanism involves apoptosis induction, making it a potential candidate for breast cancer treatment .

1.2 Antimicrobial Activity

Bisabolane-type sesquiterpenoids have shown promising antibacterial properties. A study isolated several this compound compounds from marine sources that displayed selective antibacterial activity against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 1.25 to 10 µg/ml . This suggests their potential use in developing new antimicrobial agents.

1.3 Neuroprotective Effects

Certain this compound derivatives have demonstrated neuroprotective effects in cellular models. Compounds isolated from Aspergillus versicolor showed protective activity against sodium nitroprusside-induced injury in PC12 cells, indicating their potential for treating neurodegenerative diseases .

Industrial Applications

2.1 Biofuel Production

Bisabolene is being explored as a renewable biofuel precursor due to its favorable chemical properties. Recent advancements have enabled the production of bisabolene from waste cooking oil using genetically engineered Yarrowia lipolytica. This process not only provides a sustainable source of bisabolene but also contributes to waste management .

2.2 Chemical Synthesis

The structural complexity of this compound makes it an attractive building block in organic synthesis. Research has focused on synthesizing various this compound derivatives for applications in fragrance and flavor industries, as well as in the development of new materials .

Agricultural Applications

3.1 Pest Control

this compound compounds have been noted for their insecticidal properties. Studies indicate that certain bisabolanes can act as natural pesticides, providing an eco-friendly alternative to synthetic chemicals in agricultural practices .

3.2 Plant Growth Promotion

Some bisabolanes are reported to enhance plant growth and resistance to pathogens, suggesting their potential use as biostimulants in agriculture .

Table 1: Anticancer Activity of Bisabolene Derivatives

| Compound | Source | Cell Line | IC50 (µg/ml) |

|---|---|---|---|

| β-Bisabolene | Commiphora guidottii | MCF-7 | 66.91 |

| 4T1 | 48.99 |

Table 2: Antimicrobial Activity of Bisabolanes

| Compound | Source | Bacterial Strain | MIC (µg/ml) |

|---|---|---|---|

| This compound A | Marine Sponge | Staphylococcus aureus | 5 |

| This compound B | Marine Alga | Escherichia coli | 10 |

Case Studies

Case Study 1: Production of Bisabolene from Waste Cooking Oil

Researchers engineered Yarrowia lipolytica to produce bisabolene efficiently using waste cooking oil as a substrate. The study highlighted the optimization of metabolic pathways and the use of terpenoid efflux pumps to enhance production yields significantly .

Case Study 2: Neuroprotective Bisabolanes from Marine Fungi

A series of this compound compounds were isolated from Aspergillus versicolor, and their neuroprotective effects were evaluated against oxidative stress in neuronal cells. The findings support the potential use of these compounds in therapies for neurodegenerative conditions .

Mecanismo De Acción

The mechanism of action of bisabolane involves its interaction with various molecular targets and pathways:

Anti-inflammatory: This compound-type sesquiterpenoids inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (IL-6, IL-8).

Antibacterial: This compound derivatives exhibit antibacterial activity by disrupting bacterial cell membranes and inhibiting essential bacterial enzymes.

Antioxidant: This compound acts as an antioxidant by scavenging free radicals and reducing oxidative stress in cells.

Comparación Con Compuestos Similares

Bisabolane is compared with other similar sesquiterpenes such as:

Farnesane: Another hydrogenated sesquiterpene used as a biofuel.

Bisabolol: An oxidized derivative of this compound with significant biological activity.

List of Similar Compounds

- Farnesane

- Bisabolol

- Curcumene

- Xanthorrhizol

- Curcuhydroquinone

Actividad Biológica

Bisabolane, a sesquiterpene hydrocarbon, is primarily found in essential oils and is known for its diverse biological activities. This article provides an overview of the biological properties of this compound and its derivatives, highlighting recent research findings, case studies, and potential applications.

Chemical Structure and Classification

This compound can be classified into various structural types based on its functional groups and molecular arrangements. The most common forms include:

- α-Bisabolene

- β-Bisabolene

- γ-Bisabolene

These compounds exhibit varying degrees of biological activity due to their distinct chemical structures.

Antimicrobial Activity

Recent studies have demonstrated that this compound derivatives possess significant antimicrobial properties. A review of 94 marine-derived bisabolanes revealed that 43 compounds exhibited moderate to potent biological activities, including:

- Antibacterial Activity : 18 compounds showed promising antibacterial effects against various pathogens.

- Antifungal Activity : Several derivatives were effective against fungal strains, inhibiting spore germination and fungal growth by mechanisms such as vacuolization of germ tubes .

Table 1: Antimicrobial Activities of this compound Derivatives

Cytotoxic Effects

The cytotoxic potential of this compound derivatives has been investigated in various cancer cell lines. For example, some compounds derived from endophytic fungi have shown mild to moderate cytotoxicity against human cancer cells, indicating their potential as therapeutic agents .

Table 2: Cytotoxicity of this compound Compounds

| Compound | Cell Line Tested | Cytotoxicity Level | Reference |

|---|---|---|---|

| Compound A | HeLa | Moderate | |

| Compound B | MCF-7 | Mild | |

| Compound C | A549 | Moderate |

Anti-inflammatory Properties

This compound has also been recognized for its anti-inflammatory effects. Research indicates that certain this compound sesquiterpenoids can inhibit pro-inflammatory cytokines, contributing to reduced inflammation in various models . This property suggests potential applications in treating inflammatory diseases.

Case Studies and Applications

Case Study 1 : A study on the production of bisabolene from waste cooking oil using engineered Yarrowia lipolytica demonstrated the feasibility of biotechnological applications for sustainable production. The engineered strains achieved significant yields of bisabolene, which could be utilized in pharmaceuticals and cosmetics .

Case Study 2 : Research on marine-derived bisabolanes highlighted their enzyme inhibitory activities, which could be harnessed for developing new drugs targeting specific enzymes involved in disease processes .

Propiedades

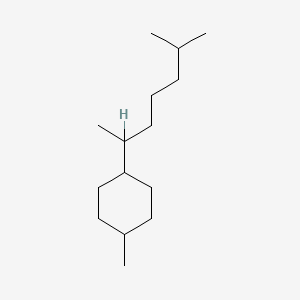

IUPAC Name |

1-methyl-4-(6-methylheptan-2-yl)cyclohexane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h12-15H,5-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOWQRWPUNHMSAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)C(C)CCCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701337485 | |

| Record name | 1-Methyl-4-(6-methylheptan-2-yl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701337485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29799-19-7 | |

| Record name | 1-Methyl-4-(6-methylheptan-2-yl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701337485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.